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molecular formula C9H14O B8765803 4,4,6-Trimethylcyclohex-2-en-1-one CAS No. 13395-73-8

4,4,6-Trimethylcyclohex-2-en-1-one

Cat. No. B8765803
M. Wt: 138.21 g/mol
InChI Key: PLXVUZMJQPEWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902196B2

Procedure details

A solution of 4,4-dimethyl-cyclohex-2-en-1-one (5.00 g, 40.3 mmol, 1 equiv) in tetrahydrofuran (130 mL) was added to a solution of LHMDS (1 M in tetrahydrofuran, 58.4 mL, 58.4 mmol, 1.45 equiv) in tetrahydrofuran (60 mL) at −78° C. After stirring for 1 h, iodomethane (5.02 mL, 80.6 mmol, 2.0 equiv) was added dropwise to the flask. The cooling bath was immediately removed and the reaction mixture was allowed to warm to room temperature (23° C.). After stirring 11 h, saturated aqueous ammonium chloride solution (50 mL) and distilled water (10 mL) were added to the flask. The layers were separated and the aqueous layer was extracted with three 50-mL portions of ether. The combined organic layers were washed once with brine (10 mL) and dried over sodium sulfate (15 min). Following filtration, volatiles were removed in vacuo, leaving a brown residue which was distilled at 22 torr furnishing 4,4,6-trimethyl-cyclohex-2-en-1-one (10, 3.93 g, 72%) as a clear oil, bp 82-86° C. (Torri, J.; Azzaro, M. Bull. Soc. Chem. Fr. 1978, 283; incorporated herein by reference).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
58.4 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1.[Li+].[CH3:11][Si]([N-][Si](C)(C)C)(C)C.IC>O1CCCC1>[CH3:1][C:2]1([CH3:9])[CH2:7][CH:6]([CH3:11])[C:5](=[O:8])[CH:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(C=CC(CC1)=O)C
Name
Quantity
58.4 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.02 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was immediately removed
STIRRING
Type
STIRRING
Details
After stirring 11 h
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
saturated aqueous ammonium chloride solution (50 mL) and distilled water (10 mL)
ADDITION
Type
ADDITION
Details
were added to the flask
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 50-mL portions of ether
WASH
Type
WASH
Details
The combined organic layers were washed once with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (15 min)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtration, volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a brown residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 22 torr

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C=CC(C(C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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